molecular formula C24H25NO2S B2831956 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one CAS No. 1795450-85-9

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one

Cat. No.: B2831956
CAS No.: 1795450-85-9
M. Wt: 391.53
InChI Key: HZVDPMBHZNBKEP-UHFFFAOYSA-N
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Description

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is a complex organic compound featuring a unique combination of a furan ring, a thiazepane ring, and a diphenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazepane Ring:

    • Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.
    • Example: Reacting 2-furylamine with 1,3-dibromopropane and thiourea under reflux conditions to form the thiazepane ring.
  • Attachment of the Diphenylpropanone Moiety:

    • The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction.
    • Example: Reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

  • Oxidation of the furan ring can yield furanones.
  • Reduction of the carbonyl group can yield alcohols.
  • Substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one: Lacks one phenyl group, potentially altering its chemical properties and biological activity.

    1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylbutan-1-one: Has an additional carbon in the alkyl chain, which could affect its reactivity and interactions.

Uniqueness: 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is unique due to its combination of a furan ring, a thiazepane ring, and a diphenylpropanone moiety. This structural complexity provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2S/c26-24(25-14-13-23(28-17-15-25)22-12-7-16-27-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,16,21,23H,13-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVDPMBHZNBKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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